Melarsonyl
Overview
Description
Melarsonyl, also known as Melarsonic acid, is an anthelmintic agent . It has the ability to inhibit parasites potently . It has been used for the treatment of human trypanosomiasis and onchocerciasis .
Molecular Structure Analysis
Melarsonyl has a molecular weight of 456.33 and its molecular formula is C13H13AsN6O4S2 . The exact mass is 455.97 . The structure of Melarsonyl is complex, involving several different elements including carbon, hydrogen, arsenic, nitrogen, oxygen, and sulfur .
Scientific Research Applications
Effects on Onchocerca Volvulus
Melarsonyl potassium, an arsenical drug, has been researched for its effects on Onchocerca volvulus, a parasite causing onchocerciasis. In a study conducted in Cameroon, different dosages of melarsonyl potassium were tested for their impact on the parasite strains. The research indicated that melarsonyl potassium could sterilize or kill adult female worms of the parasite, leading to a gradual decline in microfilariae over two years. However, the study also highlighted the risk of arsenical encephalopathy, cautioning against its use in onchocerciasis treatment unless the associated risks are mitigated (Duke, 1970).
Properties in Aqueous Solution
Melarsamine hydrochloride (MelCy), a derivative of melarsonyl, demonstrates complex behavior in aqueous solutions. The compound, when dissolved in water, forms an equilibrium mixture of various forms, including MelCy, MelCy -1, melarsen oxide, and free cysteamine. Over time, the content of MelCy decreases with a corresponding increase in melarsen oxide and sodium melarsen. This study indicates the complex chemical dynamics of melarsamine hydrochloride and its derivatives in solution (Berger & Fairlamb, 1994).
Contribution to Trypanocidal Properties
Research on spiroarsoranes, pentavalent compounds including derivatives of potassium melarsonyl, has been conducted to explore their trypanocidal properties. These compounds, with variations in their synthesis and pharmacomodulations, exhibit different levels of solubility and bioavailability, influencing their effectiveness against Trypanosoma brucei brucei. The study contributes to understanding the role of different organoarsenical drugs, including melarsonyl derivatives, in treating African trypanosomiasis (Loiseau et al., 2004).
High-Performance Liquid Chromatographic Method
A high-performance liquid chromatographic method has been developed to separate and estimate melaminophenyl arsenical drugs, including melarsonyl potassium. This method, utilizing an octadecylsilane reverse-phase column and UV absorbance detection, provides a specific and sensitive assay system for this class of antiparasitic agents. This development aids in the analysis and quantification of melarsonyl and its derivatives, which are crucial for clinical and research purposes (Berger & Fairlamb, 1994).
Target for Arsenical Drugs Against African Trypanosomes
Melarsonyl and its derivatives have been identified as targeting trypanothione, a metabolite in Trypanosoma brucei, forming a stable adduct. This interaction suggests that trypanothione could be a primary target for arsenical drugs against African trypanosomes, potentially explaining their selective toxic action. Understanding this interaction is crucial for developing more effective treatments for trypanosomiasis (Fairlamb, Henderson, & Cerami, 1989).
properties
IUPAC Name |
2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13AsN6O4S2/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDILLULDEJXERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13AsN6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13355-00-5 (di-potassium salt) | |
Record name | Melarsonyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90864390 | |
Record name | Melarsonyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Melarsonyl | |
CAS RN |
37526-80-0 | |
Record name | Melarsonyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melarsonyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELARSONYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOO8QR9Y40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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